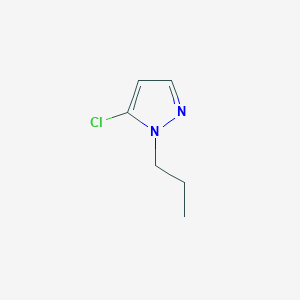

5-Chloro-1-propyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFLQBNVRRIQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Regioselective Synthesis: One method involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux with thionyl chloride yields 5-chloro-1-(2-chloroethyl)-1H-pyrazoles.

Cyclocondensation: Another approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, producing regioisomeric pyrazoles.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic displacement under controlled conditions. Key reactions include:

Amination

Treatment with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) yields 5-amino-1-propyl-1H-pyrazole derivatives. For example:

Yields range from 45% to 72%, depending on steric and electronic factors of the nucleophile .

Alkoxylation

Reaction with sodium alkoxides (e.g., NaOMe) in ethanol produces 5-alkoxy derivatives. This method is effective for synthesizing ether-linked analogs with pharmacological relevance .

Thiolation

Thiols (RSH) in the presence of K₂CO₃ selectively replace chlorine to form 5-alkylthio derivatives. For example, reaction with ethanethiol yields 5-(ethylthio)-1-propyl-1H-pyrazole (63% yield) .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic reactions, with regioselectivity governed by substituents:

Vilsmeier-Haack Formylation

Under Vilsmeier-Haack conditions (POCl₃/DMF), formylation occurs at position 4:

Reaction time and temperature significantly affect yields (54% after 14 hours) .

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 3 or 4, though competing decomposition limits practical utility. Products are primarily 3-nitro derivatives (42% yield) .

Functionalization of the Propyl Group

The n-propyl substituent at position 1 can undergo oxidation or cross-coupling:

Oxidation

Strong oxidizing agents (KMnO₄, CrO₃) convert the propyl group to a carboxylic acid:

This yields 5-chloro-1-(2-carboxyethyl)-1H-pyrazole, a precursor for ester derivatives.

Cross-Coupling

The propyl chain participates in Heck-type reactions with aryl halides under palladium catalysis, enabling C–C bond formation for advanced intermediates .

Elimination and Rearrangement Reactions

Dehydrochlorination

Under basic conditions (e.g., NaOH/EtOH), elimination of HCl generates a conjugated diene system:

This reaction is substrate-specific and requires anhydrous conditions .

Comparative Reactivity Data

Mechanistic Insights

-

Substitution Reactions : The chlorine atom’s leaving-group ability is enhanced by electron-withdrawing effects of the pyrazole ring .

-

Electrophilic Attack : The propyl group’s electron-donating nature directs electrophiles to positions 3 and 4, while chlorine deactivates position 5 .

-

Steric Effects : Bulky nucleophiles show reduced reactivity due to steric hindrance from the propyl group .

This compound’s versatility in substitutions and ring modifications underscores its value in synthesizing bioactive molecules and functional materials. Further studies are needed to explore catalytic asymmetric reactions and green chemistry applications.

Scientific Research Applications

Pharmacological Activities

5-Chloro-1-propyl-1H-pyrazole and its derivatives have been extensively studied for their pharmacological properties. The following sections detail specific applications based on recent findings.

Anti-inflammatory Activity

Pyrazoles, including 5-chloro derivatives, have shown significant anti-inflammatory effects. Studies indicate that compounds with the pyrazole nucleus can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized by Bandgar et al. demonstrated promising anti-inflammatory activity in vitro, suggesting potential therapeutic uses for inflammatory diseases .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various bacterial strains. A study by Ragavan et al. reported that certain pyrazole derivatives exhibited substantial antibacterial activity against E. coli and S. aureus, indicating their potential as new antimicrobial agents . Additionally, compounds containing the pyrazole structure have been shown to possess antifungal properties against strains like Aspergillus niger .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. For example, el-Sabbagh et al. synthesized several pyrazole derivatives that demonstrated potent antiviral activity against viruses such as hepatitis A and Herpes simplex virus type-1 . This suggests a promising avenue for developing antiviral medications.

Anticancer Activity

One of the most significant applications of this compound is in cancer research. Numerous studies have reported its cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Compounds derived from this compound have been tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), showing IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of critical pathways involved in tumor growth, including topoisomerase II and EGFR pathways . For instance, Zheng et al. reported that certain pyrazole derivatives inhibited Aurora A/B kinase, a target in cancer treatment .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Chloro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and propyl groups enhance its binding affinity and selectivity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Substitutent Variations

Key structural analogs and their differences are summarized below:

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 5-Chloro-1-propyl-1H-pyrazole | Cl (5), Propyl (1) | C₆H₉ClN₂ | Chlorine, alkyl chain |

| 5-Chloro-1,3-dipropyl-1H-pyrazole (1b) | Cl (5), Propyl (1,3) | C₉H₁₅ClN₂ | Dual alkyl chains |

| 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde (2a) | Cl (5), Methyl (1), Propyl (3), CHO (4) | C₈H₁₁ClN₂O | Aldehyde, methyl, propyl |

| 3-Amino-5-isopropyl-1H-pyrazole hydrochloride | NH₂ (3), Isopropyl (5), HCl | C₆H₁₂ClN₃ | Amino, hydrochloride |

Key Observations :

- Substituent Position: The position of chlorine (C-5 in 1b, 2a, and target compound) is conserved, but alkyl chain variations (e.g., propyl vs. isopropyl) and additional functional groups (e.g., aldehyde in 2a, amino in ) significantly alter properties.

- Reactivity : The aldehyde group in 2a introduces a reactive site for further functionalization, unlike the simpler target compound .

Spectral and Analytical Data Comparison

Insights :

- The chlorine atom in all compounds causes similar IR stretches (~772–773 cm⁻¹) and NMR chemical shifts.

- Additional functional groups (e.g., aldehyde in 2a) introduce distinct spectral features, aiding differentiation .

Biological Activity

5-Chloro-1-propyl-1H-pyrazole is a derivative of the pyrazole class, a group known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanism of action, and applications in various therapeutic areas.

Overview of Pyrazole Derivatives

Pyrazole derivatives are characterized by their five-membered heterocyclic structure containing two nitrogen atoms. They have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects . The introduction of substituents such as chlorine and propyl groups can significantly alter the biological profile of these compounds.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions. The chlorination step can be performed using chlorinating agents like phosphorus oxychloride or thionyl chloride .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. For instance, this compound has shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicate that this compound can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values comparable to established anticancer drugs .

Table 1: Anticancer Activity of this compound

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies using human red blood cell membrane stabilization assays have shown promising results, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Assessment

| Test Method | Result | Reference |

|---|---|---|

| HRBC Membrane Stabilization | Significant inhibition | |

| COX Inhibition Assay | IC50 = 0.05 µM |

Antimicrobial Properties

This compound also exhibits antimicrobial activity against a range of bacterial strains. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showing inhibition comparable to standard antibiotics such as ampicillin and tetracycline .

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 20 µg/mL | |

| S. aureus | 15 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor proliferation and inflammation.

- Induction of Apoptosis : It has been suggested that pyrazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.

- Antioxidant Activity : The presence of chlorine and propyl groups may enhance the compound's ability to scavenge free radicals, contributing to its anti-inflammatory effects .

Case Studies

Recent research has highlighted the potential applications of this compound in drug development:

- Study on Breast Cancer Cells : A study evaluating the antiproliferative effects on MDA-MB-231 cells reported that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties demonstrated that this compound effectively reduced inflammation markers in animal models, indicating its promise for treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 5-Chloro-1-propyl-1H-pyrazole?

The compound is synthesized via the Vilsmeier-Haack reaction , which involves cyclocondensation of dichlorovinyl ketones with hydrazines. For example, 5-chloro-1-phenyl-3-propyl-1H-pyrazole (a structural analog) was prepared using triethylamine, 1,1-dichlorohex-1-en-3-one, and phenylhydrazine under reflux for 1.5 hours, yielding 80% . This method allows regioselective control by adjusting substituents on the starting materials .

Q. How is this compound characterized structurally?

Key characterization techniques include:

- NMR spectroscopy : For example, NMR (CDCl) of 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde shows peaks at δ 9.85 (s, 1H, aldehyde) and δ 3.83 (s, 3H, CH) .

- X-ray crystallography : Crystal structures (e.g., monoclinic system, space group ) reveal dihedral angles between pyrazole and aryl rings (~45.65°) and hydrogen-bonding networks .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 233 [M] for derivatives) confirm molecular stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves:

- Reaction time : Shorter times (1 hour) for alkyl-substituted pyrazoles yield 59–67% , while bulkier substituents require extended durations (14 hours) but result in lower yields (6%) .

- Catalyst selection : Triethylamine enhances cyclization efficiency in dichlorovinyl ketone-based syntheses .

- Solvent systems : Diethyl ether/hexane (1:1 v/v) improves chromatographic separation of intermediates .

Q. How do substituents influence regioselectivity in pyrazole functionalization?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates, favoring C-4 aldehyde formation in Vilsmeier-Haack reactions .

- Steric hindrance : Propyl groups at N-1 position reduce steric clash, enabling higher yields compared to bulkier aryl substituents .

- Aromatic rings : Para-substituted phenyl groups (e.g., 4-fluorophenyl) enhance crystallinity and simplify purification .

Q. How can contradictions in reported spectroscopic data be resolved?

Discrepancies arise from:

- Solvent effects : NMR shifts vary between CDCl (δ 183.0 for aldehydes) and DMSO (δ 180–185 for polar derivatives) .

- Isomeric mixtures : Unresolved splitting in NMR (e.g., δ 7.78–7.81 m for 4-fluorophenyl derivatives) indicates rotameric equilibria, requiring low-temperature or 2D NMR analysis .

- Crystallographic vs. solution data : X-ray structures may show planar conformations, while solution NMR reflects dynamic behavior .

Q. What are the challenges in achieving selective C-3/C-5 functionalization of the pyrazole ring?

Challenges include:

- Competitive reactivity : Electrophilic substitution at C-4 competes with C-3/C-5 due to the ring’s electron-deficient nature .

- Steric blocking : Propyl groups at N-1 hinder access to C-3, necessitating directing groups (e.g., chloro at C-5) for regiocontrol .

- Catalytic limitations : Traditional Lewis acids (e.g., AlCl) promote overhalogenation; milder conditions (e.g., NaHCO) preserve ring integrity .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly for structurally similar derivatives?

For example:

- 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde yields 59% in 1 hour , while (5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)methanol yields only 6% after 14 hours .

- Key factors :

- Substituent electronic effects : Electron-deficient chloromethyl groups accelerate aldehyde formation vs. slower hydroxylation of phenyl-propyl derivatives.

- Steric accessibility : Bulky phenyl groups impede reagent access to the reaction site.

- Byproduct formation : Competing side reactions (e.g., oxidation) reduce yields in prolonged reactions .

Methodological Recommendations

- Synthetic protocols : Prioritize dichlorovinyl ketones and hydrazines for regioselective pyrazole formation .

- Analytical workflows : Combine NMR and X-ray crystallography to resolve tautomeric ambiguities .

- Computational modeling : Use DFT calculations to predict substituent effects on reaction pathways and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.